2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline

GABA transporter inhibition GAT1 binding fluorine SAR

2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS: 1006438-26-1) is a low-molecular-weight (191.21 Da) heterocyclic building block composed of a 2-fluoroaniline moiety linked via a methylene spacer to a 1H-pyrazole ring. It belongs to the N-pyrazolylaniline fragment class and has been validated as a crystallographically confirmed ligand in four distinct protein targets—PHIP bromodomain (5RKL), INPP5D/SHIP1 phosphatase (5RX7), EPB41L3 FERM domain (5RYU), and FatA thioesterase (7HTH)—as part of the Diamond Light Source XChem fragment screening campaigns.

Molecular Formula C10H10FN3
Molecular Weight 191.209
CAS No. 1006438-26-1
Cat. No. B2673166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
CAS1006438-26-1
Molecular FormulaC10H10FN3
Molecular Weight191.209
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CC=NN2)F
InChIInChI=1S/C10H10FN3/c11-9-3-1-2-4-10(9)12-7-8-5-6-13-14-8/h1-6,12H,7H2,(H,13,14)
InChIKeyIREDHAFKGFKXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS 1006438-26-1): Fragment-Class Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS: 1006438-26-1) is a low-molecular-weight (191.21 Da) heterocyclic building block composed of a 2-fluoroaniline moiety linked via a methylene spacer to a 1H-pyrazole ring [1]. It belongs to the N-pyrazolylaniline fragment class and has been validated as a crystallographically confirmed ligand in four distinct protein targets—PHIP bromodomain (5RKL), INPP5D/SHIP1 phosphatase (5RX7), EPB41L3 FERM domain (5RYU), and FatA thioesterase (7HTH)—as part of the Diamond Light Source XChem fragment screening campaigns [2]. The compound is available from multiple vendors at ≥95–98% purity and carries harmonized hazard classifications for oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1].

Why In-Class Substitution of 2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline Carries Quantifiable Risk for Fragment-Based and GAT1-Targeted Programs


The 2-fluoro substituent on the aniline ring of this scaffold is not a passive structural decoration. Removal of the fluorine atom reduces binding affinity for the human GABA transporter GAT1 by approximately 3.6-fold (Ki shift from 1.10 µM to 3.98 µM), as measured under identical competitive MS binding assay conditions [1][2]. Furthermore, the compound's ability to engage four structurally unrelated protein targets—a bromodomain (PHIP), a phosphatase (INPP5D/SHIP1), a FERM domain (EPB41L3), and a thioesterase (FatA)—distinguishes it from regioisomeric analogs such as 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, which has been reported only in the context of KRAS G12V binding [3]. Generic substitution by non-fluorinated or regioisomeric pyrazolylanilines would forfeit both the potency gain conferred by the ortho-fluorine and the experimentally validated multi-target binding profile that makes this compound valuable for fragment library diversification and computational benchmarking [4].

Quantitative Differentiation Evidence for 2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline: Comparator-Anchored Procurement Rationale


GAT1 Binding Affinity: 3.6-Fold Improvement Over the Des-Fluoro Analog Under Identical Assay Conditions

In a direct head-to-head comparison using the same competitive MS binding assay format, 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline exhibited a Ki of 1.10 µM against human GAT1, while the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline showed a Ki of 3.98 µM [1][2]. The ortho-fluorine substitution therefore confers a 3.6-fold improvement in binding affinity. This difference is consistent across species: the mouse GAT1 Ki values are 1.07 µM (fluoro) vs. 3.89 µM (des-fluoro), representing a 3.6-fold improvement as well [1][2]. The functional inhibition IC50 for mouse GAT1, measured by [3H]GABA uptake, is 3.39 µM for the fluorinated compound [3].

GABA transporter inhibition GAT1 binding fluorine SAR

Multi-Target Crystallographic Engagement: Confirmed Binding Across 4 Structurally Distinct Protein Families

Unlike the vast majority of fragment hits that bind a single target class, 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline has been experimentally confirmed by X-ray crystallography to bind four structurally unrelated proteins: (1) the second bromodomain of PHIP (PDB 5RKL, resolution 1.36 Å) [1]; (2) the phosphatase and C2 domains of INPP5D/SHIP1 (PDB 5RX7) [2]; (3) the FERM domain of EPB41L3 (PDB 5RYU) [3]; and (4) the chloroplastic oleoyl-acyl carrier protein thioesterase FatA from Arabidopsis thaliana (PDB 7HTH) [4]. Among the 52 fragment hits identified in the SAMPL7 PHIP2 screen, the majority bound exclusively at the Kac-binding site of PHIP2 [5]; the ability of this single compound to engage targets spanning epigenetic readers, phosphatases, cytoskeletal adaptors, and metabolic enzymes is exceptional and not documented for the des-fluoro analog or for common positional isomers.

fragment-based drug discovery crystallographic fragment screening PanDDA protein-ligand interactions

Crystallographic Validation Quality: Occupancy and Real-Space Correlation Across Targets

Across the four PDB entries containing this compound, crystallographic validation metrics demonstrate consistent, interpretable electron density. In the 7HTH (FatA) structure, UWV exhibits the strongest fitting quality with a real-space correlation coefficient (RSCC) of 0.978 and real-space R factor (RSR) of 0.072 at 94% goodness-of-fit ranking [1]. In the PHIP structure (5RKL), the compound shows an RSCC of 0.854 and RSR of 0.181 with 62% average occupancy, characteristic of a fragment hit detected by PanDDA methodology [2]. For comparison, the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline has no PDB co-crystal structures, precluding any validation comparison. Regioisomeric fragments such as 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline have only a single reported KRAS G12V complex and lack comparable multi-target validation [3].

ligand validation electron density fragment occupancy PanDDA analysis

Physicochemical Profile: Calculated LogP of 1.54 Enables Oral Bioavailability Compliance (Rule of Five)

2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline has a calculated logP of 1.54 , placing it well within the optimal range for oral bioavailability (logP < 5 per Lipinski's Rule of Five). Its molecular weight (191.21 Da), hydrogen bond acceptor count (2), hydrogen bond donor count (2), and fraction of sp³ carbons (Fsp³ = 0.1) all comply with fragment-like property guidelines . For comparison, the des-fluoro analog has an identical core scaffold but lacks the electronegative fluorine, which contributes to the logP difference and alters hydrogen bond acceptor capacity. Commercially, the fluorinated compound is available at 98% purity from Fluorochem and at 98% purity from Leyan , while the des-fluoro analog N-[(1H-pyrazol-3-yl)methyl]aniline is not listed as a stock item in major catalogs, requiring custom synthesis.

drug-likeness physicochemical properties Lipinski Rule of Five logP

Validated Application Scenarios for 2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (CAS 1006438-26-1) in Fragment-Based Drug Discovery and Chemical Biology


PHIP Bromodomain Chemical Probe Development (Fragment-to-Lead Starting Point)

As one of 47 crystallographically confirmed fragment hits at the acetylated-lysine (Kac) binding site of the PHIP2 bromodomain in the SAMPL7 challenge dataset [1], 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline is a validated starting point for developing first-in-class PHIP bromodomain chemical probes. The 1.36 Å resolution co-crystal structure (PDB 5RKL) enables structure-based design of elaborated analogs using the DSI-poised library synthesis strategy, where the pyrazole NH and aniline NH serve as synthetic handles for parallel chemistry expansion [2]. The compound's GAT1 inhibitory activity (Ki = 1.10 µM) provides an orthogonal functional assay readout for SAR studies [3].

GAT1 (GABA Transporter 1) Inhibitor Fragment Screening and Hit Validation

With a confirmed human GAT1 Ki of 1.10 µM in competitive MS binding assays [1] and functional inhibition IC50 of 3.39 µM in [3H]GABA uptake assays [2], this compound serves as a fragment-class GAT1 inhibitor suitable for: (a) use as a reference ligand in GAT1 binding assay development; (b) incorporation into focused fragment libraries for GABA transporter target screening; and (c) as a starting scaffold for medicinal chemistry optimization toward sub-micromolar GAT1 inhibitors. The 3.6-fold affinity advantage over the des-fluoro analog makes it the preferred choice for GAT1-focused programs [3].

Multi-Target Fragment Library Curation for Phenotypic and Chemoproteomic Screening

The compound's experimentally validated engagement of four structurally unrelated protein targets—PHIP (epigenetic reader), INPP5D/SHIP1 (phosphatase), EPB41L3 (cytoskeletal adaptor), and FatA (metabolic enzyme) [1]—positions it as a high-value addition to diversity-oriented fragment libraries intended for phenotypic screening or chemoproteomic target identification. Unlike the vast majority of single-target fragment hits, this compound offers a broader biological annotation profile that enriches library diversity per compound, reducing the total number of fragments required to achieve target-class coverage [2].

Computational Chemistry Benchmarking and SAMPL Challenge Methodology Development

As one of the 47 fragment hits used in the SAMPL7 protein-ligand challenge to assess computational methods for binding prediction and pose enumeration [1], this compound has a well-characterized experimental binding mode (RMSD reference available from the PDB) and is part of a community-validated benchmark dataset. Computational chemistry groups can procure this compound to reproduce published docking and free energy perturbation (FEP) results, validate new scoring functions, or benchmark machine learning models for fragment binding prediction. The multi-target binding data provide an additional challenge set for assessing target selectivity predictions [2].

Quote Request

Request a Quote for 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.